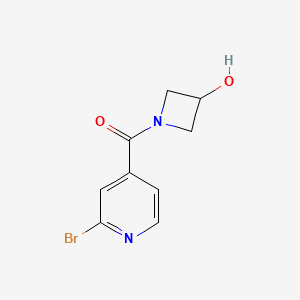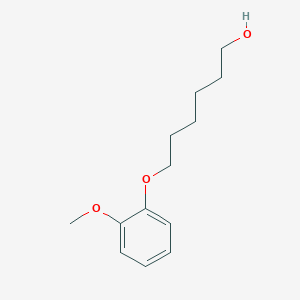
Ethyl hept-6-ynoate
Descripción general
Descripción
Ethyl hept-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-6-ynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its heptane chain, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl hept-6-ynoate can be synthesized through various methods, including the esterification of hept-6-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. Another method involves the hydroboration-oxidation of hept-6-yne followed by esterification.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to optimize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form hept-6-ynoic acid or further oxidized products such as aldehydes and ketones.
Reduction: The compound can be reduced to ethyl hept-6-ene or ethyl heptane using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products Formed:
Oxidation: Hept-6-ynoic acid, aldehydes, ketones.
Reduction: Ethyl hept-6-ene, ethyl heptane.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl hept-6-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.
Medicine: Research into potential pharmaceutical applications, including the development of prodrugs and bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ethyl hept-6-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The triple bond in its structure allows for unique reactivity, enabling it to participate in cycloaddition and other specialized reactions.
Comparación Con Compuestos Similares
- Ethyl hept-6-enoate
- Ethyl heptanoate
- Ethyl hex-5-ynoate
Comparison: Ethyl hept-6-ynoate is unique due to the presence of the triple bond, which imparts distinct reactivity compared to its analogs. Ethyl hept-6-enoate, for instance, has a double bond, making it less reactive in certain cycloaddition reactions. Ethyl heptanoate lacks unsaturation, resulting in different chemical behavior and applications. Ethyl hex-5-ynoate, while similar, has a different carbon chain length, affecting its physical and chemical properties.
This compound stands out for its versatility in synthetic chemistry and its potential in various research fields, making it a compound of significant interest.
Propiedades
IUPAC Name |
ethyl hept-6-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMGVUBOKDNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B8016006.png)
